Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 4. The structure includes a thioether-linked acetamido group connected to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-30-17-9-5-14(6-10-17)18-11-12-19-24-25-22(27(19)26-18)32-13-20(28)23-16-7-3-15(4-8-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBBEXJXUMZZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Curtius Rearrangement : Conversion of the carboxylic acid to an isocyanate intermediate using diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.
- Hydrazine Treatment : Selective substitution of the C-6 chlorine atom with hydrazine hydrate, yielding 6-chloro-3-hydrazino-pyridazin-4-ylamine .
- Cyclization : Refluxing with formic acid induces cyclization to form 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine .
Optimization Note : The use of formic acid at 100°C for 6 hours achieves >75% yield, minimizing side products.
α-Bromination and Thioether Formation
The triazolo-pyridazine intermediate undergoes α-bromination at the C-3 position to enable nucleophilic substitution with a thiol-containing reagent.
Procedure:
- Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ at 0°C for 2 hours yields 3-bromo-6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine .
- Thiol Substitution : Reaction with 2-mercaptoacetamide in DMF using K₂CO₃ as a base (60°C, 4 hours) forms the thioether linkage.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazolo-H), 7.92 (d, J = 8.8 Hz, 2H, aryl-H), 6.98 (d, J = 8.8 Hz, 2H, aryl-H), 4.12 (s, 2H, -SCH₂-).
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling the thioacetic acid derivative with methyl 4-aminobenzoate to install the acetamido-benzoate moiety.
Protocol:
- Activation : Treat 2-((6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetic acid with EDCl and HOBt in DMF for 30 minutes.
- Coupling : Add methyl 4-aminobenzoate and stir at room temperature for 12 hours.
- Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).
Yield : 65–70%.
Structural Confirmation and Purity Analysis
Spectroscopic Data:
- HRMS (ESI+) : m/z calculated for C₂₃H₂₀N₅O₄S [M+H]⁺: 462.1234, found: 462.1238.
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 161.2 (C-OCH₃), 154.3 (triazolo-C), 132.1–114.7 (aryl carbons).
Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Reference |
|---|---|---|---|
| Core Formation | Hydrazine Cyclization | 75 | |
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 70 | |
| Thioether Formation | NBS/K₂CO₃ | 68 | |
| Amide Coupling | EDCl/HOBt | 65 |
Challenges and Optimization Strategies
- Regioselectivity : Ensuring substitution at C-6 (vs. C-3) during Suzuki coupling requires precise stoichiometry and temperature control.
- Polybromination : Lowering NBS equivalents (1.1 equiv) and reaction time prevents di-bromination.
- Amide Hydrolysis : Using anhydrous DMF and inert atmosphere avoids hydrolysis of the methyl benzoate.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: This compound has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to bind to these enzymes suggests it could be useful in developing new anticancer drugs.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential in treating various diseases, including cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through the inhibition of c-Met and Pim-1 enzymes. By binding to these enzymes, it disrupts their activity, which is crucial for the proliferation and survival of cancer cells. The molecular targets and pathways involved include the signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : Triazolopyridazines are typically synthesized via annulation reactions, as demonstrated in . The target compound likely requires sequential coupling of 6-chloro-triazolopyridazine with 4-methoxyphenylthiol and methyl benzoate precursors .
- Biological Potential: Structural similarities to vebreltinib suggest possible kinase inhibition, though experimental validation is needed. The 4-methoxyphenyl group may confer selectivity for aromatic kinase domains .
- Hazard Considerations : Analogues with similar substituents (e.g., ) require stringent safety protocols, including PPE and ventilation, due to acute toxicity risks .
Biological Activity
Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is an organic compound with a complex structure that includes a triazolo-pyridazine ring system and various functional groups such as methoxy, thio, and acetamido. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 447.5 g/mol. The presence of the triazole and pyridazine moieties suggests potential interactions with biological targets that may lead to therapeutic effects.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 447.5 g/mol |
| Key Functional Groups | Methoxy, Thio, Acetamido |
| Ring Systems | Triazolo-Pyridazine |
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Cytotoxicity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that derivatives of triazole compounds showed cytotoxic activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, with some compounds exhibiting IC50 values as low as 10 µM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary findings suggest interactions with enzymes and receptors involved in microbial resistance mechanisms.
Case Study: Antibacterial Efficacy
A study on related triazole derivatives indicated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as chloramphenicol .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell survival and microbial growth.
- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : Its thio group may enhance membrane permeability in bacterial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
